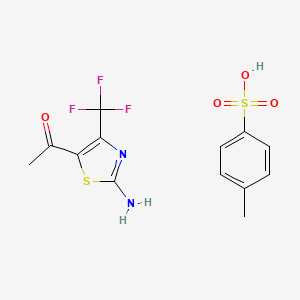
1-(2-Amino-4-(trifluoromethyl)thiazol-5-yl)ethanone 4-methylbenzenesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Amino-4-(trifluoromethyl)thiazol-5-yl)ethanone 4-methylbenzenesulfonate is a chemical compound with the molecular formula C6H5F3N2OS. It is known for its unique structure, which includes a thiazole ring substituted with an amino group and a trifluoromethyl group. This compound is primarily used in scientific research and chemical synthesis .
Preparation Methods
The synthesis of 1-(2-Amino-4-(trifluoromethyl)thiazol-5-yl)ethanone 4-methylbenzenesulfonate involves several steps. One common method includes the reaction of aminonitrile with salts and esters of dithioacids, carbon oxysulfide, carbon disulfide, and isothiocyanates . The reaction conditions typically involve aqueous medium and controlled temperatures to ensure high yield and purity . Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production .
Chemical Reactions Analysis
1-(2-Amino-4-(trifluoromethyl)thiazol-5-yl)ethanone 4-methylbenzenesulfonate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The amino group in the thiazole ring can undergo substitution reactions with halogens or other electrophiles
Scientific Research Applications
1-(2-Amino-4-(trifluoromethyl)thiazol-5-yl)ethanone 4-methylbenzenesulfonate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(2-Amino-4-(trifluoromethyl)thiazol-5-yl)ethanone 4-methylbenzenesulfonate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or reduction of inflammation .
Comparison with Similar Compounds
1-(2-Amino-4-(trifluoromethyl)thiazol-5-yl)ethanone 4-methylbenzenesulfonate can be compared with other thiazole derivatives, such as:
2-Amino-5-trifluoromethyl-1,3,4-thiadiazole: Similar in structure but with different biological activities.
1-[2-amino-4-(trifluoromethyl)-1,3-thiazol-5-yl]ethanone: Shares a similar core structure but differs in its functional groups and applications. The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties.
Properties
Molecular Formula |
C13H13F3N2O4S2 |
|---|---|
Molecular Weight |
382.4 g/mol |
IUPAC Name |
1-[2-amino-4-(trifluoromethyl)-1,3-thiazol-5-yl]ethanone;4-methylbenzenesulfonic acid |
InChI |
InChI=1S/C7H8O3S.C6H5F3N2OS/c1-6-2-4-7(5-3-6)11(8,9)10;1-2(12)3-4(6(7,8)9)11-5(10)13-3/h2-5H,1H3,(H,8,9,10);1H3,(H2,10,11) |
InChI Key |
JWTPSFISZGJFRZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.CC(=O)C1=C(N=C(S1)N)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


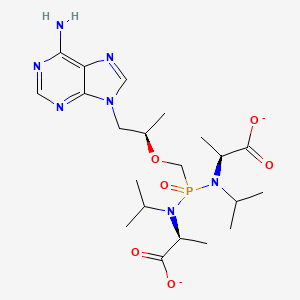
![(NE)-2-methyl-N-[1-(2,4,6-trifluorophenyl)ethylidene]propane-2-sulfinamide](/img/structure/B12341871.png)
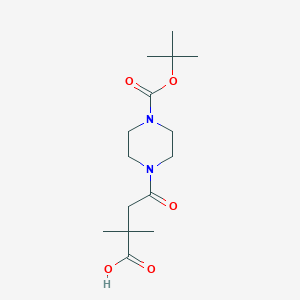
![ethyl (2E)-2-chloro-2-[2-(4-chloro-2-nitrophenyl)hydrazin-1-ylidene]acetate](/img/structure/B12341879.png)
![3,3,4,4-tetradeuterio-7-[(1R,2R,3R)-3-hydroxy-2-[(E,3R)-3-hydroxyoct-1-enyl]-5-oxocyclopentyl]heptanoic acid](/img/structure/B12341888.png)
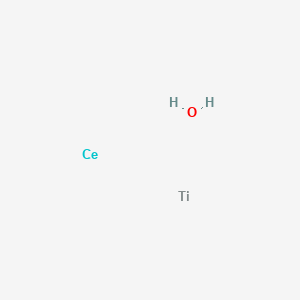
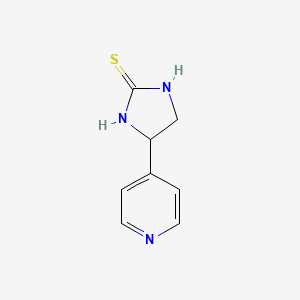
![tert-butyl (3aR,8R,8aR)-8-amino-3,3a,8,8a-tetrahydroindeno[1,2-c]pyrrole-2(1H)-carboxylate](/img/structure/B12341902.png)
![1H-Imidazo[1,2-b]pyrazole-1,6-dicarboxylic acid, 2,3-dihydro-, 1-(1,1-dimethylethyl) ester](/img/structure/B12341911.png)
![1,2,3,3a,4,9b-Hexahydrochromeno[4,3-c]pyrazole-3-carboxylic acid](/img/structure/B12341912.png)
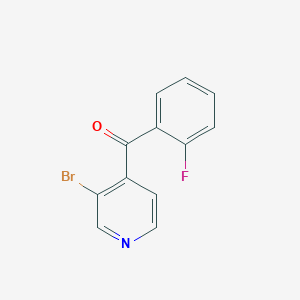
![1-[(1S,4R)-2-bicyclo[2.2.1]heptanyl]-N-methylethanamine](/img/structure/B12341924.png)
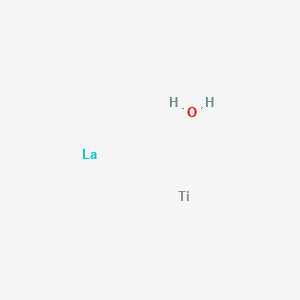
![methyl 4-[3-[(1E,3E,5E)-trideca-1,3,5-trienyl]oxiran-2-yl]butanoate](/img/structure/B12341930.png)
